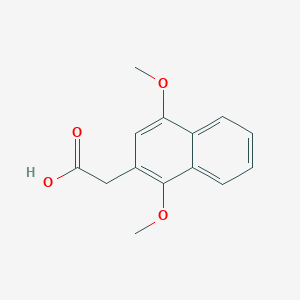

(1,4-Dimethoxynaphthalen-2-yl)acetic acid

Description

Structure

3D Structure

Properties

CAS No. |

79971-33-8 |

|---|---|

Molecular Formula |

C14H14O4 |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

2-(1,4-dimethoxynaphthalen-2-yl)acetic acid |

InChI |

InChI=1S/C14H14O4/c1-17-12-7-9(8-13(15)16)14(18-2)11-6-4-3-5-10(11)12/h3-7H,8H2,1-2H3,(H,15,16) |

InChI Key |

CRFDDPUDNNDJAO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C2=CC=CC=C21)OC)CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,4 Dimethoxynaphthalen 2 Yl Acetic Acid

Established Synthetic Pathways and Precursor Utilization

Established routes for synthesizing (1,4-Dimethoxynaphthalen-2-yl)acetic acid and its analogues often rely on well-documented, multi-step sequences. These pathways are characterized by the strategic use of specific precursors and key chemical transformations.

Nef Reaction Protocols

The Nef reaction is a cornerstone in organic synthesis for the conversion of primary or secondary nitroalkanes into their corresponding carbonyl compounds. wikipedia.org The reaction typically proceeds by first deprotonating the nitroalkane to form a nitronate salt, which is then hydrolyzed under acidic conditions to yield the aldehyde or ketone and nitrous oxide. wikipedia.orgorganic-chemistry.org For the synthesis of carboxylic acids, primary nitroalkanes are used, often involving an oxidative variant of the classical Nef reaction. mdma.ch The versatility and functional group tolerance of the Nef reaction have made it a valuable tool in complex molecule synthesis. taylorandfrancis.comarkat-usa.org

The general mechanism involves the protonation of the nitronate salt to form a nitronic acid intermediate. wikipedia.org Subsequent attack by water and a series of rearrangements lead to the formation of the carbonyl group and nitroxyl (B88944) (HNO), which dimerizes and dehydrates to nitrous oxide (N₂O). wikipedia.org The harsh acidic conditions (pH < 1) of the traditional Nef reaction can be detrimental to sensitive functional groups, which has led to the development of milder oxidative and reductive methods. organic-chemistry.orgarkat-usa.org

A key pathway to this compound involves the use of a 2-(2-nitroethyl)-1,4-dimethoxynaphthalene precursor. The terminal primary nitro group of this precursor is a direct antecedent to the carboxylic acid moiety via an oxidative Nef reaction. This transformation avoids the strongly acidic conditions of the classic hydrolytic Nef reaction, which can be incompatible with the electron-rich dimethoxynaphthalene ring system.

Various oxidative systems have been developed for this purpose. A combination of sodium nitrite (B80452) and acetic acid in dimethyl sulfoxide (B87167) (DMSO), for instance, can convert primary nitroalkanes into carboxylic acids under mild conditions, preserving acid- and base-sensitive functional groups. mdma.ch Another effective method employs Oxone® (potassium hydrogen persulfate) in the presence of a base to generate the nitronate, which is then oxidized to the carboxylic acid in good yields. organic-chemistry.org The mechanism for these oxidative conversions differs from the hydrolytic pathway and can involve intermediates such as nitrolic acids and nitrile oxides. mdma.ch

The application of this methodology is outlined in the following reaction scheme:

Step 1: Precursor Synthesis: The precursor, 2-(2-nitroethyl)-1,4-dimethoxynaphthalene, is synthesized.

Step 2: Nitronate Formation: The nitroalkane is treated with a base to form the corresponding nitronate anion.

Step 3: Oxidation: The nitronate is oxidized using a suitable reagent (e.g., Oxone®, KMnO₄, or NaNO₂/AcOH) to yield this compound.

The table below summarizes typical conditions for oxidative Nef reactions applicable to this synthesis.

| Oxidizing System | Solvent | Temperature | Typical Yields | Reference |

| Oxone® / Base | Methanol (B129727) | Room Temp. | Good | organic-chemistry.org |

| NaNO₂ / Acetic Acid | DMSO | 35 °C | Good | mdma.ch |

| KMnO₄ | Various | Various | Good-Excellent | organic-chemistry.org |

Approaches Involving Cyanide Intermediates and their Analogues

A classic and widely used method for the synthesis of arylacetic acids involves the introduction of a two-carbon side chain via a cyanide intermediate. This pathway typically involves two main steps: the formation of a naphthylacetonitrile followed by its hydrolysis to the corresponding carboxylic acid.

For the synthesis of this compound, this approach would begin with a suitable precursor, such as 2-(halomethyl)-1,4-dimethoxynaphthalene. This intermediate undergoes nucleophilic substitution with an alkali metal cyanide (e.g., sodium or potassium cyanide) to yield (1,4-Dimethoxynaphthalen-2-yl)acetonitrile. The reaction is analogous to the industrial synthesis of 1-naphthaleneacetic acid, where 1-chloromethylnaphthalene is reacted with sodium cyanide. google.com

The resulting nitrile is then subjected to hydrolysis under either acidic or basic conditions to afford the final carboxylic acid product. While effective, this method involves the use of highly toxic cyanide reagents, necessitating stringent safety precautions. google.com Furthermore, the hydrolysis step often requires harsh conditions (e.g., strong acid or base at elevated temperatures), which can lead to side reactions or degradation of the naphthalene (B1677914) core.

Alternative precursors for similar syntheses have been explored. For example, 2-acetyl-1-hydroxynaphthalene has been converted in multiple steps to a related compound, 1,4-dimethoxy-2-naphthoxyacetic acid, highlighting the modularity of synthetic design in this chemical family. researchgate.netnih.gov

Multi-component Reaction Strategies in Analogous Systems

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials, offer a powerful strategy for rapidly building molecular complexity. rsc.org While a direct MCR for this compound is not prominently reported, MCR strategies have been successfully applied to synthesize structurally analogous and complex heterocyclic systems based on naphthalene scaffolds.

For instance, the three-component reaction of 2-hydroxy-1,4-naphthaquinone (a related naphthalene derivative), various aldehydes, and 6-aminouracil (B15529) derivatives has been shown to produce diverse, fused polycyclic N-heterocycles. rsc.org The outcome of such reactions can be tuned by adjusting conditions like temperature and solvent, demonstrating the versatility of MCRs. Another example is the development of a three-component reaction that generates dihydro-2,7-naphthyridine-1-ones, which are analogues of the marine natural product lophocladine A. nih.gov

Development of Improved and Alternative Synthetic Routes

Continuous efforts in synthetic methodology are aimed at improving the efficiency, safety, and environmental footprint of chemical syntheses. For this compound, this involves developing routes that avoid hazardous reagents and minimize the formation of unwanted byproducts.

Strategies for Minimizing Undesirable Intermediates

A primary goal in refining synthetic pathways is the minimization or complete avoidance of undesirable intermediates and side products.

The table below compares the classical and oxidative Nef reactions, highlighting the strategies for minimizing byproducts.

| Method | Conditions | Major Product | Common Byproducts | Minimization Strategy |

| Classical Nef | Strong Acid (pH < 1) | Carbonyl | Oximes, Hydroxynitroso compounds | Strict pH control (not always practical) |

| Oxidative Nef | Oxidizing agent (e.g., Oxone®, O₃, KMnO₄), often mild pH | Carbonyl/Carboxylic Acid | Minimal | Avoids strong acid, reaction pathway does not favor byproduct formation |

For cyanide-based routes , the primary undesirable component is the cyanide reagent itself due to its extreme toxicity. A key strategy for improvement is the development of cyanide-free synthetic routes. This could involve, for example, carboxylation reactions using carbon dioxide or its equivalents on a suitable organometallic precursor derived from 2-methyl-1,4-dimethoxynaphthalene. Such approaches, while potentially more complex in execution, would offer a significantly safer alternative to the traditional nitrile hydrolysis pathway.

Efficient Utilization of Readily Available Starting Materials

The synthesis of this compound has been achieved through multi-step reaction sequences starting from common laboratory reagents. Two notable approaches utilize 2-acetyl-1-hydroxynaphthalene and 2-hydroxy-1,4-naphthoquinone (B1674593) as foundational materials.

One synthetic pathway commences with 2-acetyl-1-hydroxynaphthalene, which is converted to the target acetic acid derivative in a seven-step process. This sequence involves methylation, a Baeyer-Villiger oxidation, hydrolysis, bromination, a second methylation, alkylation, and a final hydrolysis step. An alternative and also effective route begins with 2-hydroxy-1,4-naphthoquinone. This starting material undergoes acetylation, aromatization, methylation, and hydrolysis to yield this compound. researchgate.net A significant advantage of some of the developed syntheses is the avoidance of highly toxic cyanide intermediates, which presents a safer and more environmentally friendly approach.

Formal Synthesis Approaches toward Related Natural Products (e.g., Pentalongin)

This compound serves as a valuable precursor in the formal synthesis of complex natural products, most notably the pyranonaphthoquinone antibiotic, Pentalongin. Pentalongin and its derivatives are part of the 1H-naphtho[2,3-c]pyran-5,10-dione family of compounds, which are recognized for their antimicrobial and antiparasitic activities.

The strategic importance of this compound lies in its functionalized naphthalene core, which can be elaborated to construct the characteristic pyran ring of the pentalongin structure. Synthetic strategies have demonstrated that substituted 2-naphthylacetic acids are key intermediates that can be effectively cyclized to form the core structure of these natural products. The availability of efficient synthetic routes to this compound is therefore crucial for the advancement of research into the synthesis and biological evaluation of pentalongin and related compounds.

Methodologies for Compound Characterization and Purification

The unambiguous identification and purification of this compound are critical to validate its synthesis and ensure its suitability for further synthetic transformations. A combination of spectroscopic and chromatographic techniques, along with classical purification methods, are employed.

Spectroscopic Techniques for Structural Confirmation (e.g., IR, NMR)

The structural confirmation of this compound relies on various spectroscopic methods. While detailed NMR data is not extensively reported in the available literature, other techniques provide valuable structural information.

Infrared (IR) Spectroscopy is used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies observed in the IR spectrum of this compound include absorptions around 3526 cm⁻¹ (O-H stretch of the carboxylic acid), 1604 cm⁻¹ (C=C stretching of the aromatic ring), and 1220 cm⁻¹ (C-O stretching of the ether and carboxylic acid groups).

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Chromatographic Purification Strategies

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for isolating it from any unreacted starting materials or byproducts.

Column chromatography is a commonly employed method. A typical stationary phase for this purification is silica (B1680970) gel, and the mobile phase is often a mixture of non-polar and polar solvents. For instance, a solvent system of n-hexane and ethyl acetate (B1210297) in an 8:2 ratio has been successfully used to purify the compound.

Chemical Transformations and Derivatization Studies of 1,4 Dimethoxynaphthalen 2 Yl Acetic Acid and Its Analogs

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid functional group is a primary site for derivatization, readily undergoing transformations to esters and amides, which can significantly alter the compound's physicochemical properties.

Esterification is a fundamental transformation of carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for preparing esters. masterorganicchemistry.com This equilibrium-driven reaction typically uses the alcohol as the solvent to drive the reaction toward the product. masterorganicchemistry.com Various acid catalysts, such as sulfuric acid (H₂SO₄) and tosic acid (TsOH), can be employed. masterorganicchemistry.com

The general reaction for the esterification of (1,4-Dimethoxynaphthalen-2-yl)acetic acid is as follows:

Alternative methods using cation-exchange resins like Dowex H+ have also been developed as effective, reusable, and environmentally friendly catalysts for esterification. nih.gov The synthesis of related compounds, such as 1,4-dimethoxy-2-naphthoxyacetic acid, has been achieved through steps including O-alkylation with ethyl bromoacetate (B1195939) followed by hydrolysis, indicating the utility of ester intermediates in multi-step syntheses. researchgate.net

Table 1: Examples of Esterification Reactions

| Reactant (Alcohol) | Catalyst | Product (Ester) | General Method |

|---|---|---|---|

| Methanol (B129727) (CH₃OH) | H₂SO₄ | Methyl (1,4-dimethoxynaphthalen-2-yl)acetate | Fischer Esterification masterorganicchemistry.com |

| Ethanol (C₂H₅OH) | TsOH | Ethyl (1,4-dimethoxynaphthalen-2-yl)acetate | Fischer Esterification masterorganicchemistry.com |

| Isopropanol ((CH₃)₂CHOH) | Dowex H+ | Isopropyl (1,4-dimethoxynaphthalen-2-yl)acetate | Heterogeneous Catalysis nih.gov |

Amide bond formation is one of the most significant reactions in organic synthesis, particularly in the preparation of pharmaceuticals. researchgate.net The direct conversion of carboxylic acids to amides often requires the use of coupling reagents to activate the carboxyl group. researchgate.net Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), as well as uronium-based reagents like HBTU. sci-hub.seresearchgate.netresearchgate.net

Another well-established method involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. sci-hub.se The resulting acyl chloride readily reacts with an amine to form the corresponding amide under basic conditions. sci-hub.se

Table 2: Common Amidation Strategies

| Amine Reactant | Reagent/Method | Product (Amide) | Reference |

|---|---|---|---|

| Ammonia (NH₃) | EDC, HOBt | 2-(1,4-Dimethoxynaphthalen-2-yl)acetamide | researchgate.netresearchgate.net |

| Methylamine (CH₃NH₂) | 1. SOCl₂ 2. CH₃NH₂ | N-Methyl-2-(1,4-dimethoxynaphthalen-2-yl)acetamide | sci-hub.se |

| Aniline (C₆H₅NH₂) | HBTU, Hünig's base | N-Phenyl-2-(1,4-dimethoxynaphthalen-2-yl)acetamide | researchgate.net |

Modifications of the Naphthalene (B1677914) Ring System

The 1,4-dimethoxynaphthalene (B104105) core is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The two methoxy (B1213986) groups are activating and ortho-, para-directing, influencing the regioselectivity of these transformations.

Halogenation is a versatile tool for modifying aromatic compounds. researchgate.net The bromination of naphthalene derivatives can be achieved using molecular bromine (Br₂), often in a solvent like dichloromethane (B109758) or acetic acid. researchgate.net The reaction of naphthalene with bromine can lead to various polybrominated products, with the substitution pattern depending on reaction conditions and catalysts. cardiff.ac.ukosti.gov For 1,4-dimethoxynaphthalene derivatives, the positions ortho and para to the activating methoxy groups are the most likely sites for electrophilic attack. Given the structure of this compound, the C3 position is highly activated and sterically accessible for substitution.

Table 3: Potential Bromination Products

| Brominating Agent | Conditions | Expected Major Product | Rationale |

|---|---|---|---|

| Br₂ in CH₃COOH | Room Temperature | (3-Bromo-1,4-dimethoxynaphthalen-2-yl)acetic acid | Electrophilic aromatic substitution at the most activated position. researchgate.net |

| N-Bromosuccinimide (NBS) | CCl₄, Initiator | (3-Bromo-1,4-dimethoxynaphthalen-2-yl)acetic acid | Common reagent for aromatic bromination. researchgate.net |

Friedel-Crafts alkylation allows for the introduction of alkyl groups onto an aromatic ring using an alkyl halide or an alcohol in the presence of a strong Brønsted or Lewis acid catalyst. mnstate.eduyoutube.com The reaction proceeds via an electrophilic carbocation intermediate that attacks the electron-rich naphthalene ring. youtube.com The high reactivity of the 1,4-dimethoxy substituted ring means that dialkylation can occur, especially with an excess of the alkylating agent. youtube.com

Methylation can be considered a specific case of alkylation. S-methylation of heterocyclic thiols has been shown to occur with methanol under acidic conditions. clockss.org For the naphthalene ring system, methylation can be achieved through Friedel-Crafts type conditions or by using specific methylating agents. The synthesis of related compounds often involves methylation steps. researchgate.netnih.gov For instance, the Grignard reaction between 1,4-dihalonaphthalene and a methyl magnesium halide in the presence of a nickel-phosphine complex catalyst is a method for preparing 1,4-dimethylnaphthalene. google.com

Table 4: Alkylation and Methylation Reactions

| Reaction Type | Reagents | Expected Product | Reference |

|---|---|---|---|

| Alkylation (t-Butylation) | t-Butyl alcohol, H₂SO₄ | (3-tert-Butyl-1,4-dimethoxynaphthalen-2-yl)acetic acid | mnstate.eduyoutube.com |

| Methylation | CH₃I, AlCl₃ | (1,4-Dimethoxy-3-methylnaphthalen-2-yl)acetic acid | nih.govgoogle.com |

The introduction of a formyl group (-CHO) onto the naphthalene ring represents a key functionalization, as aldehydes are versatile intermediates in organic synthesis. wikipedia.org They can be converted into a variety of other functional groups. youtube.com Formylation of activated aromatic rings can be accomplished through several named reactions. The Vilsmeier-Haack reaction, for example, uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate a Vilsmeier reagent, which acts as the electrophile. This method is effective for electron-rich aromatic compounds. Another approach is the Gattermann reaction, which traditionally uses hydrogen cyanide and a Lewis acid catalyst.

For the this compound substrate, formylation would be expected to occur at the highly activated C3 position. The synthesis of related structures, like 2-(4-Formyl-2,6-dimethoxyphenoxy)acetic acid, demonstrates the feasibility of incorporating an aldehyde group onto an activated aromatic ring bearing an acetic acid side chain. nih.gov

Table 5: Formylation Methods for Aromatic Rings

| Reaction Name | Typical Reagents | General Transformation |

|---|---|---|

| Vilsmeier-Haack Reaction | POCl₃, DMF | Ar-H → Ar-CHO |

| Gattermann Reaction | HCN, AlCl₃ | Ar-H → Ar-CHO |

| Duff Reaction | Hexamethylenetetramine, acid | Ar-H → Ar-CHO |

Conversion into Complex Polycyclic Systems

The scaffold of this compound and its analogs serves as a valuable starting point for the synthesis of more complex and biologically significant polycyclic systems. The inherent reactivity of the naphthalene core and its substituents allows for the construction of diverse heterocyclic structures, including pyranonaphthoquinones, xanthones, and quinoxalines. These transformations often involve multi-step sequences that build upon the foundational naphthalene structure to yield intricate molecular architectures.

Synthesis of Pyranonaphthoquinone Derivatives (e.g., Eleutherin, Isoeleutherin)

The pyranonaphthoquinone core is characteristic of several natural products known for their antimicrobial and antiparasitic activities. The synthesis of these molecules, such as Eleutherin and Isoeleutherin, can be approached using intermediates derived from naphthalene precursors. A key intermediate in this pathway is 2-Acetyl-1,4-dimethoxynaphthalene, which provides the necessary functionality for the subsequent construction of the pyran ring.

Table 1: Synthesis of 2-Acetyl-1,4-dimethoxynaphthalene Intermediate This interactive table summarizes the reaction steps and reported yields for the synthesis of a key precursor for pyranonaphthoquinone derivatives.

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1 | 2-Acetyl-1-hydroxynaphthalene | NH₄Br, H₂O₂, CH₃COOH | 2-Acetyl-4-bromo-1-hydroxynaphthalene | 98% |

| 2 | 2-Acetyl-4-bromo-1-hydroxynaphthalene | NaOMe, CuBr, DMF | 2-Acetyl-4-methoxy-1-hydroxynaphthalene | 97% |

| 3 | 2-Acetyl-4-methoxy-1-hydroxynaphthalene | Methylating agent | 2-Acetyl-1,4-dimethoxynaphthalene | 98% |

| Overall | ~93% |

Once the 2-Acetyl-1,4-dimethoxynaphthalene intermediate is obtained, it can be further elaborated to pyranonaphthoquinones. This typically involves demethylation to the corresponding naphthoquinone, followed by allylation. The final key step is an intramolecular cyclization of an allyl-substituted naphthoquinone intermediate to form the characteristic dihydropyran ring of (±)-Eleutherin and (±)-Isoeleutherin. rsc.org

Formation of Quinoxaline-Arylfuran Scaffolds via Naphthalene Intermediates

Quinoxaline (B1680401) derivatives are an important class of nitrogen-containing heterocycles that are core components of various pharmaceuticals, including antibiotics and anticancer agents. nih.gov The synthesis of quinoxalines often involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.govnih.gov When this strategy is applied to naphthalene-based precursors, it provides a direct route to naphtho[2,3-f]quinoxaline (B14755003) derivatives.

The key intermediate for these syntheses is a naphthalene-1,2-diamine or naphthalene-2,3-diamine. The condensation reaction is versatile and can be carried out with various diketones, such as benzil (B1666583) and its derivatives, to produce a diverse library of naphthalene-fused quinoxalines. nih.gov Surfactants like cetyltrimethylammonium bromide (CTAB) have been used to promote this reaction in aqueous media, offering a greener synthetic route with high yields and short reaction times. nih.gov

More complex scaffolds, such as quinoxaline-arylfuran hybrids, have also been developed as potential antitumor agents. nih.gov In these structures, a quinoxaline core is linked to an arylfuran moiety. While the primary focus of some studies has been on quinoxaline scaffolds derived from benzene (B151609) diamines, analogous derivatives incorporating a naphthalene ring have also been synthesized and evaluated. nih.gov The synthesis of these naphthalene-substituted quinoxaline-arylfuran derivatives follows a similar logic, where the quinoxaline portion is constructed first, followed by the attachment and formation of the arylfuran component. The general pathway involves reacting a naphthalene-based diamine with a suitable dicarbonyl precursor to form the quinoxaline ring, which is then further functionalized to build the final hybrid scaffold. nih.govamazonaws.com

Table 2: General Synthetic Approaches to Naphthalene-Based Quinoxalines This table outlines common methods for synthesizing quinoxaline scaffolds from naphthalene intermediates.

| Naphthalene Precursor | Reactant | Reaction Type | Resulting Scaffold |

| Naphthalene-2,3-diamine | 1,2-Diketones (e.g., Benzil) | Condensation | Dibenzo[a,c]phenazine derivatives |

| Naphthalene-2,3-diamine | 3-Oxopentanedioic acid, Isocyanide | Multi-component reaction | Furan-fused quinoxaline systems |

| Naphthalene-substituted intermediates | 2-Formylfuran-5-boronic acid, Hydrazides | Multi-step synthesis involving Suzuki coupling and condensation | Quinoxaline-Arylfuran hybrids with naphthalene substitution |

Mechanistic and Reaction Pathway Investigations Involving 1,4 Dimethoxynaphthalen 2 Yl Acetic Acid and Its Analogs

Elucidation of Reaction Mechanisms for (1,4-Dimethoxynaphthalen-2-yl)acetic acid Synthesis

The synthesis of this compound can be approached through various pathways, with the underlying mechanisms being a subject of detailed chemical investigation. Key methodologies include the Nef reaction and base-catalyzed condensation pathways, each involving distinct intermediates and reaction conditions.

The Nef reaction is a classical method for converting a primary or secondary nitroalkane into a corresponding aldehyde or ketone through the acid hydrolysis of its nitronate salt. wikipedia.orgorganic-chemistry.orgslideshare.net While not a direct route to the carboxylic acid, it provides a key carbonyl intermediate that can be readily oxidized to the final this compound. The synthesis would commence with a suitable precursor, such as 2-(2-nitroethyl)-1,4-dimethoxynaphthalene.

The mechanism unfolds in a series of well-defined steps:

Deprotonation: The nitroalkane precursor is treated with a base to abstract the acidic α-proton, forming a resonance-stabilized nitronate salt. organic-chemistry.org

Protonation: The nitronate salt is then carefully added to a strong mineral acid, such as sulfuric acid. wikipedia.org The salt is first protonated on the oxygen to form a nitronic acid (an aci-nitro tautomer). wikipedia.orgnih.gov

Second Protonation and Hydrolysis: Further protonation of the nitronic acid on the nitrogen atom leads to the formation of an iminium ion intermediate. wikipedia.org This electrophilic intermediate is subsequently attacked by water in a nucleophilic addition step. wikipedia.orgnih.gov

Formation of Carbonyl: The resulting intermediate undergoes a series of proton transfers and elimination steps, ultimately releasing nitrous oxide (N₂O) and forming the corresponding aldehyde, (1,4-dimethoxynaphthalen-2-yl)acetaldehyde. wikipedia.org This aldehyde can then be oxidized to this compound using standard oxidizing agents.

The classical Nef reaction requires harsh acidic conditions, which can sometimes be described as "violent". wikipedia.org Consequently, various modified procedures using oxidizing or reducing agents have been developed to achieve the conversion under milder conditions. slideshare.net

| Step | Description | Key Intermediate |

| 1 | Deprotonation of the α-carbon of the nitroalkane. | Nitronate Salt |

| 2 | Protonation of the nitronate salt in strong acid. | Nitronic Acid |

| 3 | Further protonation and nucleophilic attack by water. | Iminium Ion |

| 4 | Elimination of nitrous oxide and formation of the carbonyl. | Aldehyde/Ketone |

Base-catalyzed condensation reactions represent another fundamental strategy for carbon-carbon bond formation in the synthesis of this compound. nptel.ac.in These pathways typically involve the reaction of an enolate or another carbanionic nucleophile with a carbonyl electrophile.

A plausible route involves a Stobbe-type condensation. This reaction consists of the condensation between a ketone or aldehyde and a dialkyl succinate (B1194679) in the presence of a strong base, such as potassium t-butoxide or sodium ethoxide. In this context, 1,4-dimethoxynaphthalene-2-carbaldehyde would serve as the electrophile.

The mechanism proceeds as follows:

Enolate Formation: The strong base abstracts a proton from the α-carbon of the dialkyl succinate, generating a carbanion (enolate).

Nucleophilic Addition: This enolate then attacks the carbonyl carbon of the 1,4-dimethoxynaphthalene-2-carbaldehyde.

Lactonization and Elimination: The resulting alkoxide intermediate undergoes an intramolecular cyclization to form a γ-lactone intermediate, known as a Stobbe adduct. Subsequent base-catalyzed ring-opening and elimination yield an α,β-unsaturated half-ester.

Hydrolysis and Decarboxylation: The half-ester is then hydrolyzed to the corresponding dicarboxylic acid. For certain substrates, subsequent decarboxylation can lead to the desired acetic acid derivative.

The scope of base-catalyzed reactions is broad, relying on the ability of a wide range of organic compounds to form carbanions and the variability of the base used to abstract the proton. nptel.ac.in

Mechanistic Studies of Derivatization Reactions

The electron-rich 1,4-dimethoxynaphthalene (B104105) core of this compound makes it susceptible to various chemical transformations, particularly oxidation. Mechanistic studies of these derivatization reactions often reveal the involvement of radical intermediates and provide insight into the electronic properties of the naphthalene (B1677914) system.

Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a potent single-electron oxidizing agent widely used for the oxidation of electron-rich aromatic systems. nih.govmdpi.com When this compound or its analogs are treated with CAN, the dimethoxy-substituted ring is readily oxidized to a quinone. researchgate.netlookchem.com

The generally accepted mechanism for this transformation involves the following key steps:

Single-Electron Transfer (SET): The reaction is initiated by the transfer of a single electron from the π-system of the electron-rich naphthalene ring to the cerium(IV) center. This generates a naphthalene radical cation and reduces Ce(IV) to Ce(III). researchgate.net

Nucleophilic Attack: The highly reactive radical cation is then attacked by a nucleophile present in the reaction medium, typically water or an alcohol. nih.gov

Further Oxidation and Demethylation: The resulting adduct undergoes further oxidation by another equivalent of CAN, followed by the loss of the methoxy (B1213986) groups (as methanol) and protons. This sequence of events leads to the formation of the corresponding 2-(carboxymethyl)naphthalene-1,4-dione.

The reaction is typically rapid, often completed in minutes at room temperature, and is characterized by a distinct color change as the orange-yellow Ce(IV) is converted to the colorless Ce(III). mdpi.com The manner in which the CAN oxidant is added can influence the product ratios, particularly the formation of dimeric side products. mdpi.com

| Step | Description | Key Intermediate |

| 1 | Single-electron transfer from the aromatic ring to Ce(IV). | Aromatic Radical Cation |

| 2 | Attack by a nucleophile (e.g., water) on the radical cation. | Hydroxylated Adduct |

| 3 | Second oxidation and elimination of methyl groups. | 1,4-Naphthoquinone |

Electrochemical methods provide a powerful tool for investigating the oxidation mechanisms of naphthalene derivatives. The prevailing mechanism for the electrochemical oxidation of such compounds involves the formation of a radical cation as the primary reaction stage. daneshyari.com This process occurs at a specific peak potential, which is characteristic of the substrate.

The mechanism is initiated by the removal of an electron from the Highest Occupied Molecular Orbital (HOMO) of the this compound molecule at the anode surface: daneshyari.com

AH₂ → [AH₂]•⁺ + e⁻

where AH₂ represents the substrate molecule and [AH₂]•⁺ is the resulting radical cation. daneshyari.com This radical cation is a key intermediate that dictates the subsequent reaction pathways. Depending on the reaction conditions (solvent, supporting electrolyte, presence of nucleophiles), the radical cation can undergo several fates:

Reaction with Nucleophiles: It can be attacked by nucleophiles, such as water or acetonitrile, leading to hydroxylated or acetamidated products.

Dimerization: Two radical cations can couple to form dimeric products.

Further Oxidation: The radical cation can be oxidized further at a higher potential to a dication, which is a highly reactive species.

Photoelectrochemical systems combine light and electrochemistry to drive chemical reactions. When applied to naphthalene derivatives, the mechanism often involves the generation of radical ions on the surface of a semiconductor photocatalyst, such as titanium dioxide (TiO₂). mdpi.com

The process is initiated by the absorption of photons by the TiO₂, which excites an electron from the valence band to the conduction band, creating an electron-hole pair (e⁻/h⁺). mdpi.com The highly oxidizing hole (h⁺) can then interact with the adsorbed this compound molecule.

The oxidation can occur through two main pathways:

Direct Hole Transfer: The photogenerated hole directly oxidizes the naphthalene derivative, abstracting an electron to form the naphthalene cation radical. mdpi.com

Indirect Oxidation: The hole can react with water or hydroxide (B78521) ions on the catalyst surface to generate highly reactive hydroxyl radicals (•OH). These radicals then attack the aromatic ring.

Exploration of Nitrile Migration Mechanisms

A thorough search of scientific databases and chemical literature did not yield any studies focused on the exploration of nitrile migration mechanisms specifically involving this compound or its direct analogs. Nitrile migration is a known class of organic reactions, but its application and mechanistic details in the context of this specific naphthalene derivative have not been reported.

Analysis of Regioselectivity and Stereoselectivity in Naphthalene-based Transformations

The regioselectivity of electrophilic aromatic substitution reactions is generally governed by the electronic and steric effects of the substituents on the aromatic ring. youtube.comnih.govlibretexts.orgrsc.org For a 1,4-dimethoxynaphthalene system, the methoxy groups are strong activating groups and ortho-, para-directors due to resonance effects. However, in the case of this compound, the existing substitution pattern would direct incoming electrophiles to specific positions. The electron-donating methoxy groups at positions 1 and 4 strongly activate the naphthalene ring towards electrophilic substitution. The position of the acetic acid group at C2 would sterically hinder substitution at the adjacent C3 position. Therefore, electrophilic attack would be predicted to occur at the remaining unsubstituted positions of the activated ring.

Despite these general principles, specific experimental studies and detailed analyses of regioselectivity and stereoselectivity in transformations involving this compound are not available in the reviewed literature. Such studies would be necessary to provide specific data, such as product ratios for different reaction conditions or a detailed analysis of the stereochemical outcomes of reactions involving this compound. Without such dedicated research, a detailed and scientifically accurate analysis as requested cannot be provided.

Research Outlook and Future Directions in 1,4 Dimethoxynaphthalen 2 Yl Acetic Acid Chemistry

Advancements in Naphthalene-based Synthetic Chemistry

The synthesis of polysubstituted naphthalenes, including precursors to (1,4-Dimethoxynaphthalen-2-yl)acetic acid, has moved beyond traditional electrophilic substitution methods, which often struggle with regioselectivity. nih.govnih.gov Modern synthetic chemistry offers a more refined toolkit, characterized by efficiency and precision.

Key advancements influencing the future synthesis of this specific naphthalene (B1677914) derivative include:

Metal-Catalyzed Cross-Coupling and Annulation Reactions: Palladium, copper, rhodium, and nickel-catalyzed reactions are now central to constructing the naphthalene core. thieme-connect.comdntb.gov.ua Benzannulation strategies, which build the second aromatic ring onto a pre-existing benzene (B151609) derivative, provide a powerful route to complex naphthalenes. For instance, a potential synthetic pathway to the this compound scaffold could involve the annulation of a suitably substituted benzene ring with an alkyne partner.

Direct C-H Functionalization: This area represents a paradigm shift, allowing for the introduction of functional groups directly onto the naphthalene skeleton without pre-functionalization (e.g., halogenation). researchgate.netnih.gov This approach increases atom economy and reduces step counts. Future syntheses of this compound or its derivatives could employ C-H activation to install the acetic acid side chain or other groups at specific positions, guided by the directing influence of the existing methoxy (B1213986) groups. nih.gov

Novel Cyclization Strategies: Methods like the electrophilic cyclization of alkynes and sequences involving propargyl-allenyl isomerization followed by electrocyclization are expanding the ways to access highly functionalized naphthalenes under mild conditions. nih.govrsc.org These strategies offer alternative pathways that can accommodate a wide range of functional groups, which is crucial for creating diverse libraries of analogues based on the this compound template. nih.gov

Skeletal Editing and Transmutation: Emerging techniques that allow for the transmutation of atoms within a heterocyclic ring into a carbocyclic one, such as the nitrogen-to-carbon transmutation of isoquinolines, present innovative if currently less direct routes to substituted naphthalenes. nih.govresearchgate.net This represents a long-term future direction that could fundamentally alter retrosynthetic analysis for such compounds.

A key precursor for this compound is 2-Acetyl-1,4-dimethoxynaphthalene. researchgate.net Advanced synthetic routes focus on improving the yield and efficiency of obtaining this intermediate. researchgate.net

| Synthetic Strategy | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| Metal-Catalyzed Reactions | Use of transition metals (Pd, Cu, Rh, Ni) to catalyze bond formation for building or functionalizing the naphthalene core. | Construction of the 1,4-dimethoxynaphthalene (B104105) skeleton and subsequent introduction of the acetic acid side chain. | thieme-connect.comdntb.gov.ua |

| Benzannulation | Formation of a benzene ring onto an existing ring to create the naphthalene scaffold. | A fundamental approach to building the core structure from simpler precursors. | |

| C-H Functionalization | Direct replacement of a C-H bond with a C-C or C-X bond, avoiding pre-functionalized starting materials. | Direct introduction of the acetic acid moiety or other functional groups onto the 1,4-dimethoxynaphthalene core. | researchgate.netnih.gov |

| Electrophilic Cyclization | Cyclization of functionalized alkynes to form the naphthalene ring system under mild conditions. | An efficient, regioselective method to synthesize the polysubstituted naphthalene ring. | nih.gov |

Potential for Novel Reaction Discovery and Catalyst Development

The structure of this compound, with its distinct electronic and steric environment, is an ideal platform for discovering novel transformations. Future research will likely focus on developing new catalysts that can selectively functionalize the remaining C-H bonds on the naphthalene ring system.

Remote C-H Functionalization: A significant frontier in catalysis is the activation of C-H bonds at positions remote from existing functional groups. acs.orgrsc.org For this compound, this could mean developing ruthenium or palladium catalysts that, with the aid of a directing group, selectively target the C5, C8, or other remote positions, overriding the natural reactivity of the ring. acs.org This would enable the synthesis of previously inaccessible derivatives.

Catalyst-Controlled Regioselectivity: The development of new ligands for transition metal catalysts can alter the regiochemical outcome of reactions. researchgate.net Future work could involve designing catalysts that selectively activate a specific C-H bond on the this compound scaffold, allowing for programmed, sequential functionalization of the molecule.

Multi-Component Reactions (MCRs): Designing catalysts that facilitate MCRs involving a naphthalene substrate would be a major advance. rsc.org A future goal could be a one-pot reaction that combines a simple naphthalene precursor, an olefin, and an alkyl bromide to construct complex structures efficiently, a strategy that is currently being explored for simpler naphthalenes. rsc.org

Interdisciplinary Approaches in Synthetic Organic Chemistry

The evolution of synthetic chemistry is increasingly tied to its integration with other scientific disciplines. For a molecule like this compound, this interdisciplinary approach opens new avenues for both its synthesis and application.

Flow Chemistry and Automated Synthesis: Implementing multi-step syntheses of this compound and its analogues in continuous flow reactors can offer improved reaction control, safety, and scalability. Automated platforms could rapidly generate libraries of related compounds for screening in materials science or drug discovery.

Photocatalysis and Electrochemistry: These green chemistry techniques use light or electricity to drive chemical reactions. They could provide novel, mild methods for C-H functionalization, cyclization, or other key steps in the synthesis of naphthalene derivatives, potentially offering unique reactivity and selectivity compared to traditional thermal methods.

Materials Science Integration: The naphthalene unit is a well-known component of organic electronic materials. nih.gov this compound could be designed as a monomer or building block for novel porous organic polymers, liquid crystals, or organic semiconductors. nih.gov Synthetic efforts would thus be directly guided by the desired electronic and physical properties of the final material.

Addressing Remaining Challenges in Synthetic Efficiency and Selectivity

Despite significant progress, the synthesis of highly substituted naphthalenes like this compound is not without its challenges. Future research will need to address these persistent issues.

Regiocontrol in Polyfunctional Naphthalenes: Achieving precise control over the position of incoming substituents remains a primary challenge, especially on a ring that already contains multiple directing groups (two methoxy groups and an acetic acid side chain). nih.govrsc.org The electronic and steric effects of these groups can lead to mixtures of products. Overcoming this requires the development of more sophisticated catalytic systems or orthogonal synthetic strategies.

Substrate Scope: Newly developed synthetic methods are often demonstrated on a limited range of simple substrates. A continuing challenge is to expand the applicability of these advanced techniques to more complex and functionally diverse molecules, such as derivatives of this compound bearing additional sensitive functional groups.

Integration with Advanced Spectroscopic and Computational Techniques

The synergy between experimental synthesis and advanced analytical and computational methods is crucial for modern chemical research. This integration provides deep insights that accelerate discovery and innovation.

In-situ Spectroscopic Analysis: The use of techniques like process IR and NMR spectroscopy to monitor reactions in real-time can provide detailed mechanistic information. This data is invaluable for optimizing reaction conditions to improve the yield and selectivity of the synthesis of this compound.

Computational Chemistry (DFT): Quantum computing and Density Functional Theory (DFT) calculations are powerful tools for predicting molecular properties and reaction outcomes. samipubco.comtandfonline.com They can be used to:

Calculate the electronic structure (e.g., HOMO-LUMO energies) to predict reactivity. samipubco.commdpi.com

Model reaction transition states to understand and predict regioselectivity in C-H functionalization reactions. nih.gov

Simulate spectroscopic data (NMR, UV-Vis) to aid in structure confirmation. researchgate.netnih.gov

Solid-State Analysis: For applications in materials science, techniques like X-ray crystallography and Hirshfeld surface analysis can reveal how molecules of this compound pack in the solid state. tandfonline.commdpi.com This information is critical for understanding and engineering properties like conductivity and optical behavior.

| Technique | Application in this compound Research | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Predicting electronic properties (HOMO/LUMO), modeling reaction pathways, and explaining regioselectivity. | nih.govsamipubco.comtandfonline.com |

| NMR Spectroscopy | Primary tool for structural elucidation and reaction monitoring. Advanced 2D NMR techniques confirm connectivity. | researchgate.net |

| UV-Vis and Fluorescence Spectroscopy | Characterizing photophysical properties, studying aggregation, and investigating potential as a sensor component. | researchgate.netnih.gov |

| X-ray Crystallography | Determining the precise three-dimensional structure and solid-state packing arrangement. | mdpi.com |

| Hirshfeld Surface Analysis | Analyzing intermolecular interactions within the crystal lattice to understand material properties. | tandfonline.commdpi.com |

Q & A

Q. What are the standard synthetic routes for (1,4-Dimethoxynaphthalen-2-yl)acetic acid, and what reaction conditions optimize yield?

The compound is typically synthesized via a multi-step route involving nitration, reduction, and acetylation. For example, describes the synthesis of 1,4-dimethoxy-2-((E)-2-nitrovinyl)naphthalene as a precursor, followed by hydrogenation to yield 1,4-dimethoxy-2-(2-nitroethyl)naphthalene. Subsequent hydrolysis or oxidation produces the acetic acid derivative. Key reagents include methanolic sulfuric acid for esterification and Pd/C for catalytic hydrogenation. Optimal yields (60–75%) are achieved at reflux temperatures (80–100°C) in aprotic solvents like DMF .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- <sup>1</sup>H NMR : Distinct aromatic proton signals (δ 6.8–7.5 ppm) and methoxy group resonances (δ 3.8–4.0 ppm) confirm substitution patterns .

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves steric effects from the naphthalene core and acetic acid side chain. Crystallization in ethanol/water mixtures produces monoclinic crystals suitable for structure refinement .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) validates purity (>95%) .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Stability studies show degradation under strong acids (e.g., HCl > 2M) due to demethylation of methoxy groups. In basic conditions (pH > 10), the acetic acid side chain undergoes saponification. Oxidative environments (e.g., H2O2) degrade the naphthalene ring, necessitating storage in inert atmospheres at −20°C .

Advanced Research Questions

Q. How can contradictions in spectral data for nitrovinyl precursors be resolved during synthesis optimization?

Discrepancies in <sup>13</sup>C NMR signals for nitrovinyl intermediates (e.g., 1,4-dimethoxy-2-((E)-2-nitrovinyl)naphthalene) often arise from cis/trans isomerism. Using NOESY or 2D-COSY NMR clarifies spatial arrangements, while X-ray diffraction definitively assigns stereochemistry. For example, reports a trans-configuration (J = 12–14 Hz) for the nitrovinyl group, confirmed by crystallography .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

- Stepwise monitoring : TLC (n-hexane:ethyl acetate, 9:1) tracks intermediate formation to isolate bottlenecks .

- Catalyst optimization : Palladium on carbon (5% w/w) improves nitro-group reduction efficiency compared to Raney nickel .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, reducing side reactions .

Q. How does steric hindrance from the naphthalene core influence the compound’s reactivity in multicomponent reactions?

The 1,4-dimethoxy groups create electron-rich regions, facilitating electrophilic substitutions at the 2-position. However, steric bulk limits nucleophilic attack on the acetic acid moiety. Computational modeling (DFT) predicts reactivity trends, while experimental validation via Suzuki-Miyaura coupling shows higher yields with smaller aryl boronic acids (e.g., phenyl vs. naphthyl) .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

Discrepancies (e.g., 145–152°C) arise from polymorphic forms or impurities. Recrystallization from ethanol/water (3:1) yields a consistent melting point (150–152°C). Differential Scanning Calorimetry (DSC) identifies metastable polymorphs, which are eliminated by annealing at 100°C for 24 hours .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.